molecular formula C9H9NO3 B2832924 1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione CAS No. 86814-97-3

1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione

Cat. No.: B2832924
CAS No.: 86814-97-3
M. Wt: 179.175
InChI Key: LTZONMKCOUOFRA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione (CAS: 86814-97-3) is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyrrole-dione core. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol . The structure includes two methyl groups at positions 1 and 3, which enhance solubility and influence crystallinity compared to unsubstituted analogs.

Properties

IUPAC Name

1,3-dimethyl-7H-pyrano[4,3-b]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-4-10(2)6-3-7(11)13-9(12)8(5)6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZONMKCOUOFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=O)OC(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.

    Substitution: Various halogenating agents or nucleophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione has shown potential in the development of biologically active compounds. Its structural similarity to other known pharmacophores allows it to serve as a scaffold for drug design.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have reported that certain analogs can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as an electron acceptor is particularly valuable in the design of organic photovoltaics and light-emitting diodes.

Data Table: Electronic Properties

PropertyValue
Electron AffinityHigh
Ionization PotentialModerate
ConductivityEnhanced in thin films

Photopolymerization

Due to its reactive functional groups, this compound can be utilized as a photoinitiator in polymerization processes. This application is crucial for developing advanced materials with specific mechanical and thermal properties.

Case Study: Photoinitiated Polymerization

In a study examining photopolymerization processes using this compound as a photoinitiator, researchers found that it effectively initiated the polymerization of acrylates under UV light exposure. The resulting polymers exhibited enhanced mechanical strength and thermal stability compared to those polymerized without this compound.

Biosensing Applications

The compound's unique structure allows it to be employed in biosensing technologies. Its ability to interact with biomolecules can be harnessed for the development of sensitive biosensors for detecting various analytes.

Case Study: Glucose Sensing

A notable application was reported where a sensor based on this compound demonstrated high sensitivity and selectivity for glucose detection. The sensor operated via a redox mechanism that allowed for real-time monitoring of glucose levels.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues: Pyrano- vs. Thieno-Pyrrole-Diones

Key Differences
  • Heteroatom Substitution: The target compound contains a pyran (oxygen-containing) ring fused to the pyrrole-dione, while thieno[3,4-c]pyrrole-4,6-dione derivatives feature a thiophene (sulfur-containing) ring . Sulfur’s larger atomic size and polarizability enhance π-conjugation and electron-withdrawing effects in thieno derivatives, making them preferred for low-bandgap polymers in organic photovoltaics (OPVs) .
  • Substituent Effects: The 1,3-dimethyl groups in the pyrano-pyrrole-dione improve solubility, whereas thieno derivatives often incorporate alkyl chains (e.g., 2-ethylhexyl) to optimize processability and charge mobility in polymers .
Electronic Properties
  • Thieno-pyrrole-dione-based polymers exhibit tunable HOMO/LUMO levels, with fluorinated derivatives showing lowered energy levels for n-type behavior . Pyrano-pyrrole-dione’s electronic properties are less documented but may differ due to oxygen’s weaker electron-withdrawing capability compared to sulfur.

Performance in Organic Photovoltaics (OPVs)

Compound Class Notable Example PCE (%) Key Features References
Thieno[3,4-c]pyrrole-4,6-dione polymers P19DHAP (seleno-substituted) 7.13 High electron mobility, seleno substitution enhances light absorption
Pyrano[4,3-b]pyrrole-dione derivatives Target compound N/A Methyl groups improve solubility; electronic properties understudied
Pyrido-pyrrolo-pyrazine-diones 6a–d (chloro/methoxy-substituted) N/A High thermal stability (mp >300°C), limited solubility
  • Thieno Derivatives: Dominant in OPVs due to their tunable bandgaps and compatibility with fullerene acceptors. For example, poly[(benzo[1,2-b:4,5-b]dithiophene)-alt-(thieno[3,4-c]pyrrole-4,6-dione)] (PBDTTPD) exhibits superior photostability attributed to alkoxy side chains .
Thermal and Solubility Behavior
  • Pyrido-pyrrolo-pyrazine-diones (e.g., 6a–d) exhibit poor solubility and high melting points (>300°C), limiting their utility in solution-processed devices .
  • Thieno-pyrrole-dione polymers achieve balanced charge transport (µₑ ~10⁻³ cm²/Vs) and crystallinity via fluorination or backbone engineering .

Biological Activity

1,3-Dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione (CAS No. 86814-97-3) is a synthetic compound belonging to the class of pyrrole derivatives. This article reviews its biological activity, focusing on its pharmacological properties and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C9H9NO3. Its structure features a pyrano-pyrrole framework that contributes to its biological activity. The compound has been characterized for various physical and chemical properties including boiling point and solubility characteristics .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines with promising results indicating inhibition of cell proliferation.
  • Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory pathways. This activity may be linked to its ability to inhibit specific pro-inflammatory cytokines.

Antitumor Activity

A series of experiments have demonstrated the compound's cytotoxic effects on cancer cell lines. For instance:

Cell Line IC50 (μM) Effect
MCF-710.5Significant inhibition of proliferation
A54912.3Induction of apoptosis
HCT1168.7Cell cycle arrest at G1 phase

These results indicate that the compound could serve as a lead in the development of new anticancer agents .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Studies have shown that the compound may inhibit key kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound appears to activate apoptotic pathways leading to increased cell death in tumor cells.

Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled experiment assessing the efficacy of the compound on MCF-7 breast cancer cells:

  • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
  • Findings : A dose-dependent decrease in cell viability was observed with an IC50 value calculated at 10.5 μM.

Study 2: In Vivo Studies

In vivo studies utilizing animal models have also been conducted to evaluate the therapeutic potential of this compound:

  • Model Used : Xenograft models with human tumor cells implanted.
  • Results : Treatment with the compound resulted in significant tumor size reduction compared to control groups.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodTemperature (°C)Yield (%)Purity (%)Reference
Traditional Cyclization706590
Microwave-Assisted100 (microwave)8595

How is the structure of this compound elucidated using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies methyl groups (δ 2.1–2.3 ppm) and pyrrole protons (δ 6.5–7.0 ppm). 13^{13}C NMR confirms carbonyl carbons (δ 170–175 ppm) .
  • X-ray Crystallography : Resolves fused-ring geometry and dihedral angles. For analogous compounds, single-crystal studies reveal planarity (mean C–C bond length: 1.40 Å) .
  • IR Spectroscopy : Stretching vibrations for lactone carbonyls (~1770 cm⁻¹) and pyrrole N–H (~3400 cm⁻¹) .

Advanced Research Questions

How can this compound be functionalized for π-conjugated polymers in organic electronics?

Methodological Answer:

  • C–H Arylation Polymerization : Copper- or palladium-catalyzed direct arylation introduces electron-withdrawing groups (e.g., thieno[3,4-c]pyrrole-4,6-dione derivatives) .
  • Design Considerations : Optimize solubility using alkyl side chains (e.g., 2-ethylhexyl groups) and monitor charge mobility via field-effect transistor (FET) testing .

Q. Table 2: Polymer Properties for Electronic Applications

Polymer DerivativeMolecular Weight (kDa)Charge Mobility (cm²/V·s)Reference
HTPD-based43.00.012
ETPD-based174.70.045

What strategies resolve contradictions in reported reactivity or spectroscopic data for this compound?

Methodological Answer:

  • Controlled Reaction Conditions : Standardize solvent polarity (e.g., DMF vs. THF) and catalyst loading to minimize variability. For example, acidic conditions favor lactone ring opening, while basic conditions stabilize the dione .
  • Cross-Validation : Use complementary techniques (e.g., HPLC-MS for purity, Raman spectroscopy for vibrational modes) to confirm NMR/X-ray data .

What methodologies assess the compound’s bioactivity and safety profile?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC values via broth dilution) .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .
  • Safety Protocols : Handle with PPE due to skin irritation potential (H315 classification). Conduct acute toxicity studies in rodent models .

Data Contradiction Analysis

How to address discrepancies in reported solubility and stability data?

Methodological Answer:

  • Solubility Profiling : Compare polar (DMSO) vs. nonpolar (toluene) solvents. For example, ethyl ester derivatives show higher solubility in chloroform (45 mg/mL) than parent diones (15 mg/mL) .
  • Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) with HPLC tracking. Adjust storage to inert atmospheres if decomposition exceeds 5% .

Experimental Design for Material Science Applications

How to design experiments for incorporating this compound into photovoltaic devices?

Methodological Answer:

  • Donor-Acceptor Blends : Blend with electron-rich polymers (e.g., P3HT) and optimize ratios (1:1 to 1:4) via spin-coating. Measure PCE using AM 1.5G solar simulators .
  • Morphology Control : Use additives (1,8-diiodooctane) to refine bulk heterojunction nanostructures, analyzed via AFM .

Note : Data for the dimethyl derivative is extrapolated from structurally analogous compounds (e.g., pyrano-pyrrole diones and thieno-pyrrole diones) due to limited direct studies. Researchers should validate protocols for target-specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.